1-[9-Ethyl-7-(2-thienyl)-9H-carbazol-3-yl]-N-methylmethanamine
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Overview
Description
1-[9-Ethyl-7-(2-thienyl)-9H-carbazol-3-yl]-N-methylmethanamine is a complex organic compound that belongs to the class of carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[9-Ethyl-7-(2-thienyl)-9H-carbazol-3-yl]-N-methylmethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors. For example, the reaction of 2-aminobiphenyl with ethyl chloroformate can yield the carbazole core.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a thienyl boronic acid with a halogenated carbazole derivative in the presence of a palladium catalyst.
N-Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[9-Ethyl-7-(2-thienyl)-9H-carbazol-3-yl]-N-methylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the thienyl and carbazole rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1-[9-Ethyl-7-(2-thienyl)-9H-carbazol-3-yl]-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-[9-Ethyl-7-(2-thienyl)-9H-carbazol-3-yl]-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes and receptors, leading to changes in cellular signaling and function. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[9-Ethyl-9H-carbazol-3-yl]-N-methylmethanamine
- 1-[9-Ethyl-7-(2-furyl)-9H-carbazol-3-yl]-N-methylmethanamine
- 1-[9-Ethyl-7-(2-pyridyl)-9H-carbazol-3-yl]-N-methylmethanamine
Uniqueness
1-[9-Ethyl-7-(2-thienyl)-9H-carbazol-3-yl]-N-methylmethanamine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for applications in organic electronics and as a potential bioactive molecule.
Properties
Molecular Formula |
C20H20N2S |
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Molecular Weight |
320.5 g/mol |
IUPAC Name |
1-(9-ethyl-7-thiophen-2-ylcarbazol-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C20H20N2S/c1-3-22-18-9-6-14(13-21-2)11-17(18)16-8-7-15(12-19(16)22)20-5-4-10-23-20/h4-12,21H,3,13H2,1-2H3 |
InChI Key |
YOCWEXLMMGHPMW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC)C3=C1C=C(C=C3)C4=CC=CS4 |
Origin of Product |
United States |
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